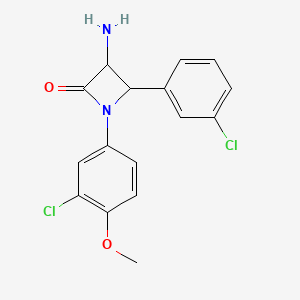

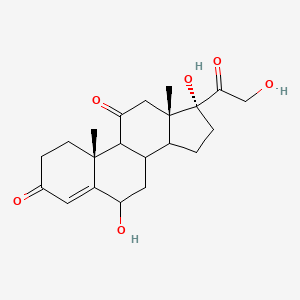

![molecular formula C23H28O6 B14784107 [2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14784107.png)

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Prednisone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is the 21-acetate ester of prednisone, a compound widely used for its anti-inflammatory and immunosuppressive properties. Prednisone acetate is commonly used to treat a variety of conditions, including endocrine, inflammatory, and immune disorders, as well as for palliation of neoplastic conditions .

Vorbereitungsmethoden

The synthesis of prednisone acetate typically involves several key steps. One common method starts with prednisone as the raw material. The process includes a series of reactions such as 3-site and 20-site keto-protection, 11-site keto-reduction, 21-site hydroxyl esterification, and 3-site and 20-site keto-deprotection . Industrial production often utilizes diosgenin as a starting material, which undergoes a combination of chemical and biotechnological processes to yield prednisone acetate .

Analyse Chemischer Reaktionen

Prednisone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form prednisolone, which can further undergo hydroxylation to produce various metabolites . Common reagents used in these reactions include acidified phenyl hydrazine for colorimetric detection and chromophoric reagents for analytical purposes . Major products formed from these reactions include 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione and 6α-hydroxy-prednisone .

Wissenschaftliche Forschungsanwendungen

Prednisone acetate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying corticosteroid reactions and mechanisms. In biology, it serves as a tool for investigating glucocorticoid receptor interactions and gene expression modulation. In medicine, prednisone acetate is employed to treat conditions such as arthritis, blood disorders, immune system disorders, skin and eye conditions, respiratory issues, and certain cancers . Industrially, it is used in the formulation of various pharmaceutical products, including topical and injectable corticosteroids .

Wirkmechanismus

Prednisone acetate exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid receptor complex that translocates to the nucleus and interacts with DNA to modify gene transcription. The complex upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins . The short-term effects include decreased vasodilation and capillary permeability, while long-term effects involve changes in gene expression that lead to multiple downstream effects .

Vergleich Mit ähnlichen Verbindungen

Prednisone acetate is often compared with other corticosteroids such as prednisolone, dexamethasone, and hydrocortisone. Prednisolone is a closely related compound with similar anti-inflammatory properties but differs in its pharmacokinetics and potency . Dexamethasone and betamethasone are more potent glucocorticoids with longer durations of action . Hydrocortisone, on the other hand, has a shorter duration of action and is less potent compared to prednisone acetate . The unique aspect of prednisone acetate lies in its balanced anti-inflammatory and immunosuppressive effects, making it suitable for a wide range of therapeutic applications.

Eigenschaften

Molekularformel |

C23H28O6 |

|---|---|

Molekulargewicht |

400.5 g/mol |

IUPAC-Name |

[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16?,17?,20?,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

MOVRKLZUVNCBIP-XLSOAHDVSA-N |

Isomerische SMILES |

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(=O)C3C2CCC4=CC(=O)C=C[C@]34C)C)O |

Kanonische SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

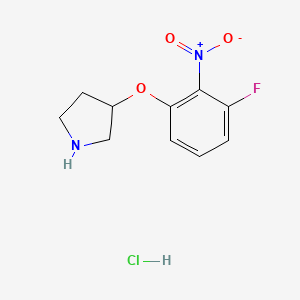

![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14784024.png)

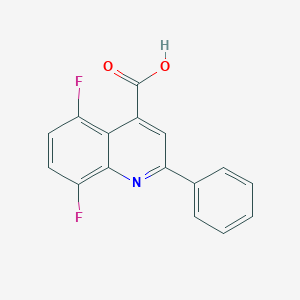

![N-{3-[3-(Dimethylamino)propyl]-5-(Trifluoromethyl)phenyl}-4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]benzamide](/img/structure/B14784046.png)

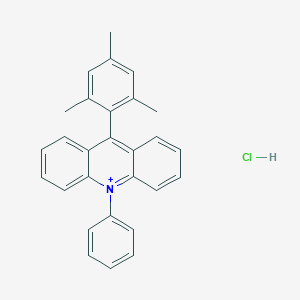

![(4aS,6aS,6bR,9R,12aR)-10-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14784070.png)

![6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid](/img/structure/B14784100.png)

![tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate](/img/structure/B14784113.png)

![[(1S,2S,3R,5S,11R,12S,15R,16S)-15-acetyl-2,16-dimethyl-6,9-dioxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B14784125.png)

![4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14784131.png)